ethyl 4-(3-fluorobenzyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate
Overview
Description
Ethyl 4-(3-fluorobenzyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C23H32FN3O2 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.24785543 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Mycobacterium Tuberculosis Inhibition
A study on thiazole-aminopiperidine hybrid analogues, including compounds similar to the one of interest, demonstrated promising activity against Mycobacterium tuberculosis, with certain compounds showing significant inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase. This suggests potential applications in tuberculosis treatment research (V. U. Jeankumar et al., 2013).
Antimicrobial Activities
Synthetic approaches involving fluorobenzyl components, similar to the compound of interest, have been studied for their antimicrobial susceptibilities. For example, the synthesis and evaluation of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate revealed its potential antimicrobial activities, indicating that similar compounds could be explored for their effectiveness against various microbial strains (A. D. Kumar et al., 2016).
Anticancer Activity
Compounds featuring fluoro-substituted benzo[b]pyran structures, akin to the fluorobenzyl and pyrazolyl components of the compound , have shown anti-lung cancer activity. This suggests the potential utility of ethyl 4-(3-fluorobenzyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate in cancer research, especially in exploring new treatments for lung cancer (A. G. Hammam et al., 2005).
Platelet Aggregation Inhibition
The development of fibrinogen receptor antagonists, incorporating trisubstituted beta-amino acid derivatives and substituted benzamidine structures, highlights the therapeutic potential of compounds with complex structures, including piperidine and fluorobenzyl groups, in antithrombotic treatment. This area of research is crucial for developing new medications for preventing blood clots (Y. Hayashi et al., 1998).
Properties
IUPAC Name |
ethyl 4-[(3-fluorophenyl)methyl]-1-[(5-methyl-1-propylpyrazol-4-yl)methyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32FN3O2/c1-4-11-27-18(3)20(16-25-27)17-26-12-9-23(10-13-26,22(28)29-5-2)15-19-7-6-8-21(24)14-19/h6-8,14,16H,4-5,9-13,15,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEUUDDQBCAIDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)CN2CCC(CC2)(CC3=CC(=CC=C3)F)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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